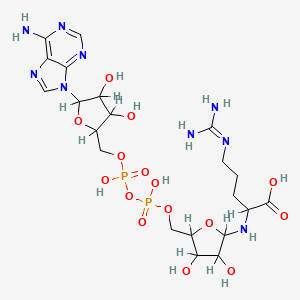
Arginine(ADP-ribose)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arginine(ADP-ribose), also known as Arginine(ADP-ribose), is a useful research compound. Its molecular formula is C21H35N9O15P2 and its molecular weight is 715.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Arginine(ADP-ribose) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Arginine(ADP-ribose) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Mechanisms
ADP-Ribosylation Process
Arginine(ADP-ribose) is formed through the post-translational modification of proteins, where ADP-ribose is added to the guanidino group of arginine residues. This modification is mediated by arginine-specific ADP-ribosyltransferases (ARTs), which are crucial for various cellular functions, including signal transduction and DNA repair .
- Enzymatic Activity : The enzymes involved in this process can be classified into two main subclasses based on their NAD-binding motifs: ARTC (Cholera toxin-like) and ARTD (Diphtheria toxin-like). Arginine-specific ARTs belong to the ARTC subclass, characterized by an R-S-EXE motif .
Cancer Research
Role in Tumorigenesis
Research indicates that arginine(ADP-ribose) modifications can influence cancer development. For instance, studies have shown that the absence of ADP-ribosylarginine hydrolase (ARH1) leads to increased tumorigenesis in mouse models, suggesting that proper regulation of arginine ADP-ribosylation is critical for suppressing cancer .
- Case Study : In a study involving colon carcinoma, higher expression levels of ART1 were found compared to normal tissues, indicating its potential role in promoting carcinogenesis through arginine mono-ADP-ribosylation .
Neurodegenerative Diseases
Therapeutic Potential
Arginine-rich peptides (CARPs), which include arginine(ADP-ribose), have been identified as promising therapeutic agents for neurodegenerative diseases such as Alzheimer’s disease. These peptides can modulate protein aggregation and cytotoxicity associated with amyloid-beta and tau proteins, which are implicated in neurodegeneration .
- Mechanism of Action : Arginine acts as a chaotrope, preventing protein misfolding and aggregation. This property makes it a candidate for developing neuroprotective therapies .
Protein Aggregation Studies
Modulation of Protein Interactions
The ability of arginine(ADP-ribose) to influence protein interactions has been studied extensively. Its role in modulating protein aggregation is crucial for understanding various pathologies related to protein misfolding.
- Research Findings : Studies have demonstrated that CARPs can effectively inhibit the aggregation of proteins associated with Alzheimer's disease, highlighting their potential in therapeutic applications against neurodegenerative disorders .
Applications in DNA Repair and Antiviral Immunity
Nucleic Acid Modifications
Emerging research suggests that ADP-ribosylation also plays a role in nucleic acid metabolism, including DNA damage repair and antiviral responses. The modification may act as a non-conventional RNA cap or participate in signaling pathways that regulate immune responses .
- Implications for Therapy : Understanding these mechanisms opens avenues for developing treatments targeting viral infections or enhancing DNA repair processes in cancer therapies.
Summary Table of Applications
化学反応の分析
Mechanism of Arginine ADP-Ribosylation
The mechanism of arginine ADP-ribosylation involves several key steps:
-
Binding of NAD+^++ : The ART enzyme binds NAD+ in an extended conformation, facilitating the nucleophilic attack on the β-N-glycosidic bond between nicotinamide and the ribose moiety.
-
Formation of an Oxocarbenium Ion : The nucleophilic attack by the guanidino nitrogen of arginine results in the cleavage of the nicotinamide group, producing an oxocarbenium ion intermediate.
-
Rearrangement and Product Formation : Following the formation of the oxocarbenium ion, further rearrangements occur that lead to the covalent attachment of ADP-ribose to arginine and the release of nicotinamide .
Reaction Steps
The reaction can be summarized in the following steps:
-
NAD+^++ Binding : The enzyme stabilizes NAD+, allowing for proper orientation.
-
Nucleophilic Attack : The guanidino nitrogen attacks the C1' atom of ribose, leading to the first intermediate.
-
Release of Nicotinamide : The cleavage of nicotinamide occurs, resulting in an oxocarbenium ion.
-
Final Product Formation : The rearrangement leads to the formation of ADP-ribosylated arginine and completes the reaction .
Structural Insights into Arginine ADP-Ribosylation
Recent structural studies have provided insights into how structural dynamics influence the efficiency and specificity of arginine ADP-ribosylation:
-
Plasticity of ARTs : The ARTT loop within ARTs exhibits significant flexibility during the reaction, which is crucial for substrate recognition and catalysis .
-
Key Residues : Specific amino acids such as Tyr375 and Glu378 play critical roles in stabilizing interactions with substrates and facilitating catalysis .
Structural Changes During Reaction
The transition from apo-enzyme to product-bound states involves notable conformational changes:
| State | Description |
|---|---|
| Apo-State | Unbound enzyme with no substrate interactions. |
| Pre-Reaction State | NAD+ bound; initial interactions with substrate begin. |
| Post-Reaction State | ADP-ribosylated product formed; significant structural rearrangements occur. |
Biological Implications
Arginine ADP-ribosylation has been implicated in various physiological processes:
-
Signal Transduction : Modifications can alter protein-protein interactions, influencing signaling pathways.
-
Cellular Stress Responses : In response to stress or damage, proteins may undergo ADP-ribosylation as a protective mechanism.
-
Pathological Conditions : Dysregulation of this modification has been linked to diseases such as cancer and neurodegenerative disorders .
特性
CAS番号 |
71388-78-8 |
|---|---|
分子式 |
C21H35N9O15P2 |
分子量 |
715.5 g/mol |
IUPAC名 |
2-[[5-[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H35N9O15P2/c22-16-11-17(27-6-26-16)30(7-28-11)19-15(34)13(32)10(44-19)5-42-47(39,40)45-46(37,38)41-4-9-12(31)14(33)18(43-9)29-8(20(35)36)2-1-3-25-21(23)24/h6-10,12-15,18-19,29,31-34H,1-5H2,(H,35,36)(H,37,38)(H,39,40)(H2,22,26,27)(H4,23,24,25) |
InChIキー |
HTEUPDJINWRRQU-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)NC(CCCN=C(N)N)C(=O)O)O)O)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)NC(CCCN=C(N)N)C(=O)O)O)O)O)O)N |
同義語 |
ADP-ribose-Arg ADP-ribosylarginine arginine(ADP-ribose) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















